3-Fluoro-2-isobutoxy-benzylamine hydrochloride
Overview
Description
3-Fluoro-2-isobutoxy-benzylamine hydrochloride (3F2IBH) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzylamine, an amine that is commonly used in organic chemistry and pharmaceuticals. 3F2IBH has been used in a wide range of studies, including biochemical, physiological, and pharmacological research.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrimidinyloxybenzylamine Derivatives : 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, important intermediates of pyrimidinyloxybenzylamine herbicides, are synthesized using 2,6-difluorobenzaldehyde and characterized through NMR and MS, indicating potential agricultural applications (Gong Qi-sun, 2005).
Fluorogenic Derivatization in Chemical Analysis : Fluorogenic derivatization with benzylamine and isotopic coding has been studied for catechols and 2-amino phenols, illustrating applications in chemical analysis and relative determination of specific peptides, suggesting versatility in analytical chemistry (Justin Pennington et al., 2007).
Ortho-Fluorination for Medicinal Chemistry : Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate indicates its broad applicability in medicinal chemistry and synthesis, showcasing the role of fluorination in drug development and organic synthesis (Xisheng Wang et al., 2009).
Substitution Reactions for Structural Characterization : The study of substitution reactions of 2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene with primary amines, leading to various derivatives, showcases the use in synthesizing new compounds with potential applications in material science or pharmaceuticals. Structural characterizations were performed using various spectroscopic techniques (Gamze Elmas, 2017).
Pharmaceutical Research and Development
Synthesis of Novel Compounds : The synthesis of novel compounds with specific functional groups like fluoro and methylthio benzylamine and their corresponding sulfone and sulfonamide showcases their potential in drug design and pharmaceutical applications (D. Perlow et al., 2007).
Fluorine-Containing Polyimides : Synthesis of soluble fluoro-polyimides, by reacting fluorine-containing aromatic diamine with aromatic dianhydrides, indicates applications in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, which could be crucial in various industrial applications (K. Xie et al., 2001).
PET Imaging Agents : Validation of fluoro-analogues of specific benzylamine derivatives as serotonin transporter imaging agents using microPET underlines their importance in diagnostic imaging and potential in studying neurological conditions (N. Jarkas et al., 2010).
properties
IUPAC Name |
[3-fluoro-2-(2-methylpropoxy)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)7-14-11-9(6-13)4-3-5-10(11)12;/h3-5,8H,6-7,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSOYPOZPKKXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC=C1F)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-isobutoxy-benzylamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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